molecular formula C7H9FO3 B13176938 1-Fluoro-2-oxocyclohexane-1-carboxylic acid

1-Fluoro-2-oxocyclohexane-1-carboxylic acid

Cat. No.: B13176938
M. Wt: 160.14 g/mol
InChI Key: LOQMXTZUUFOTKQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H9FO3 It is a fluorinated derivative of cyclohexanone carboxylic acid, characterized by the presence of a fluorine atom at the 1-position and a ketone group at the 2-position

Preparation Methods

The synthesis of 1-Fluoro-2-oxocyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2-oxocyclohexane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired position .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

1-Fluoro-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-fluoro-2-hydroxycyclohexane-1-carboxylic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

1-Fluoro-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and enzyme activity, making it a valuable tool for studying biochemical processes .

Comparison with Similar Compounds

1-Fluoro-2-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

1-fluoro-2-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H9FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h1-4H2,(H,10,11)

InChI Key

LOQMXTZUUFOTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C(=O)O)F

Origin of Product

United States

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